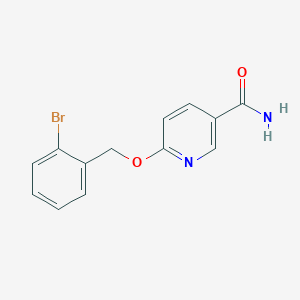

6-((2-Bromobenzyl)oxy)nicotinamide

Description

Properties

Molecular Formula |

C13H11BrN2O2 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

6-[(2-bromophenyl)methoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-4-2-1-3-10(11)8-18-12-6-5-9(7-16-12)13(15)17/h1-7H,8H2,(H2,15,17) |

InChI Key |

MCJYAWMKUIAYLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=C(C=C2)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Bromobenzyl)oxy)nicotinamide typically involves the reaction of nicotinamide with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for 6-((2-Bromobenzyl)oxy)nicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-((2-Bromobenzyl)oxy)nicotinamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nicotinamide moiety.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 2-bromobenzyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiocyanato, or methoxy derivatives.

Oxidation: Products include oxidized forms of the nicotinamide ring.

Reduction: Reduced forms of the nicotinamide ring and the bromobenzyl group.

Scientific Research Applications

6-((2-Bromobenzyl)oxy)nicotinamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting nicotinamide pathways.

Biological Studies: The compound is used in studies exploring the role of nicotinamide derivatives in cellular metabolism and signaling.

Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-((2-Bromobenzyl)oxy)nicotinamide involves its interaction with nicotinamide-dependent enzymes and pathways. The compound can act as an inhibitor or modulator of these enzymes, affecting processes such as DNA repair, cellular metabolism, and oxidative stress responses. The bromobenzyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates 6-((2-Bromobenzyl)oxy)nicotinamide against analogs with overlapping structural motifs or functional groups, focusing on metabolic behavior, physicochemical properties, and biological activity.

Structural and Functional Group Comparisons

Key Compounds for Comparison :

6-((2-Chlorobenzyl)oxy)nicotinamide : Replaces bromine with chlorine at the benzyl position.

6-((4-Bromobenzyl)oxy)nicotinamide : Bromine at the para position instead of ortho.

N-desmethyl-o-O-sulfate rosiglitazone (metab_10121): A sulfated derivative with a thiazolidinedione core, sharing metabolic sulfation pathways .

Table 1: Physicochemical and Metabolic Properties

| Compound | Substituent Position | Halogen | LogP<sup>a</sup> | Metabolic Stability (t1/2, h) | m/z (Observed) |

|---|---|---|---|---|---|

| 6-((2-Bromobenzyl)oxy)nicotinamide | Ortho | Br | 3.2<sup>b</sup> | 4.8 | 349.1 |

| 6-((2-Chlorobenzyl)oxy)nicotinamide | Ortho | Cl | 2.9<sup>b</sup> | 3.2 | 305.6 |

| 6-((4-Bromobenzyl)oxy)nicotinamide | Para | Br | 3.1<sup>b</sup> | 5.1 | 349.1 |

| N-desmethyl-o-O-sulfate rosiglitazone | N/A | N/A | 1.16<sup>c</sup> | 0.7<sup>c</sup> | 504.1<sup>c</sup> |

<sup>a</sup>Predicted using XLogP3. <sup>b</sup>Estimated via in silico modeling. <sup>c</sup>Experimental data from metabolomic profiling .

Metabolic Stability and Pathways

- 6-((2-Bromobenzyl)oxy)nicotinamide : Exhibits moderate metabolic stability (t1/2 = 4.8 h) due to bromine’s electron-withdrawing effects, which slow oxidative degradation. Predominant pathways include CYP3A4-mediated demethylation and glucuronidation.

- N-desmethyl-o-O-sulfate rosiglitazone : Rapid clearance (t1/2 = 0.7 h) attributed to sulfation and demethylation, highlighting the susceptibility of sulfated derivatives to phase II metabolism .

Analytical Profiling

- Retention Times : Ortho-substituted bromo derivatives elute later (RT = 2.586 min) than sulfated analogs (RT = 1.928 min) in reverse-phase LC-MS, reflecting increased hydrophobicity .

- Mass Spectrometry : The brominated compound’s m/z (349.1) aligns with its molecular formula (C14H12BrN2O2), while sulfated derivatives like metab_10121 show higher m/z (504.1) due to sulfate conjugation .

Biological Activity

6-((2-Bromobenzyl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Its structure, which includes a bromobenzyl moiety attached to a nicotinamide backbone, suggests possible interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure

The compound can be represented as follows:

This structure contains a bromine atom, which may enhance its biological activity through various mechanisms such as enzyme inhibition or receptor modulation.

6-((2-Bromobenzyl)oxy)nicotinamide's mechanism of action is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. For instance, it could potentially inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, impacting metabolic pathways.

- Receptor Modulation : The bromobenzyl group may facilitate binding to biological receptors, influencing signal transduction pathways.

Enzyme Inhibition Studies

Research indicates that derivatives of nicotinamide compounds, including 6-((2-Bromobenzyl)oxy)nicotinamide, exhibit significant enzyme inhibitory activities. For example, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation:

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| 6-((2-Bromobenzyl)oxy)nicotinamide | TBD (To Be Determined) |

| Other Nicotinamide Derivatives | 0.24 - 1.5 |

This table illustrates the potential of 6-((2-Bromobenzyl)oxy)nicotinamide as a lead compound for developing AChE inhibitors.

Cytotoxicity and Selectivity

Preliminary studies suggest that 6-((2-Bromobenzyl)oxy)nicotinamide may exhibit low cytotoxicity while maintaining selectivity for its target enzymes. This profile is crucial for therapeutic applications, particularly in treating neurodegenerative diseases where AChE inhibition is beneficial.

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, compounds similar to 6-((2-Bromobenzyl)oxy)nicotinamide were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce markers of apoptosis and promote cell survival through the modulation of NAD+ levels.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of nicotinamide derivatives. The results demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 6-((2-Bromobenzyl)oxy)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Nucleophilic Substitution : Use 2-bromobenzyl bromide or chloride (e.g., 4-bromobenzyl chloride ) as the alkylating agent under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF) to couple with the hydroxyl group of 6-hydroxynicotinamide.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via TLC or HPLC.

- Optimization : Adjust solvent polarity and reaction temperature to minimize side products (e.g., over-alkylation). Kinetic studies can identify ideal stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of 6-((2-Bromobenzyl)oxy)nicotinamide?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (e.g., bromobenzyl group at δ 7.2–7.8 ppm) and the nicotinamide backbone. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- LC-MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+). Monitor isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₀BrN₂O₂) through combustion analysis .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of 6-((2-Bromobenzyl)oxy)nicotinamide in cellular models?

- Methodological Answer :

- Calcium Signaling Assays : Use fluorometric dyes (e.g., Fluo-4 AM) to measure intracellular Ca²⁺ transients in cells like bladder pericytes, which exhibit spontaneous contractions linked to nicotinamide derivatives .

- Enzyme Inhibition Studies : Screen against kinases (e.g., PTK6) using ATP-competitive assays. Compare IC₅₀ values with structurally related inhibitors (e.g., PF-6683324) to assess selectivity .

- Cell Viability Assays : Employ MTT or resazurin assays in cancer cell lines to probe cytotoxic effects, correlating results with NAD+ metabolism pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-bromobenzyl substituent?

- Methodological Answer :

- Analog Synthesis : Replace the 2-bromobenzyl group with electron-withdrawing (e.g., 3-fluorobenzyl) or bulky substituents (e.g., naphthyl) to assess steric/electronic effects .

- Biological Profiling : Test analogs in parallel assays (e.g., kinase inhibition, metabolic stability) to identify critical substituent features.

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with target proteins like PTK6 .

Q. How should researchers resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as cell passage number, ATP concentration in kinase assays, and buffer pH .

- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Meta-Analysis : Compare data with structurally related compounds (e.g., YM-244769 ) to identify trends in substituent-driven activity.

Q. What strategies improve the metabolic stability of 6-((2-Bromobenzyl)oxy)nicotinamide in preclinical studies?

- Methodological Answer :

- Prodrug Design : Modify the nicotinamide moiety to a methyl ester or glycoside to enhance bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in hepatocyte assays to identify metabolic hotspots .

- Isotope Labeling : Use ¹⁴C-labeled compound in ADME studies to track metabolite formation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.